molecular formula C15H11BrN2O3 B5812476 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione

6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione

Cat. No. B5812476
M. Wt: 347.16 g/mol
InChI Key: DFYFLHGWSGWNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR). In

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione involves inhibition of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. The inhibition of EGFR has been shown to induce apoptosis in cancer cells, which makes this compound a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione in lab experiments include its potency as an EGFR inhibitor, its selectivity for EGFR over other receptor tyrosine kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its poor solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione. One direction is to explore the potential of this compound in combination therapy with other cancer drugs. Another direction is to investigate the potential of this compound in the treatment of other diseases that involve EGFR signaling, such as psoriasis and Alzheimer's disease. Additionally, future research could focus on developing more potent and selective EGFR inhibitors based on the structure of this compound.

Synthesis Methods

The synthesis of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzaldehyde, which is reacted with ethyl acetoacetate to form 4-methoxyphenyl-3-buten-2-one. This intermediate is then reacted with 2-aminobenzoic acid to form this compound. The synthesis of this compound has been optimized to provide high yields and purity.

Scientific Research Applications

6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a critical role in cell growth and proliferation. Inhibition of EGFR has been shown to have therapeutic potential in the treatment of various types of cancer.

properties

IUPAC Name

6-bromo-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c1-21-11-5-3-10(4-6-11)18-14(19)12-8-9(16)2-7-13(12)17-15(18)20/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYFLHGWSGWNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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